N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine (CAS: 1256359-08-6) is a boronate ester-containing secondary amine with the molecular formula C₁₇H₂₈BNO₂ (MW: 297.22 g/mol). Its structure features a pinacol-protected boronate group attached to a benzyl moiety, with a butan-1-amine chain at the ortho position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boron group .
Properties
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-6-7-12-19-13-14-10-8-9-11-15(14)18-20-16(2,3)17(4,5)21-18/h8-11,19H,6-7,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVFRODWJPFFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657482 | |
| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-08-6 | |
| Record name | Benzenemethanamine, N-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Procedure
The palladium-catalyzed borylation of aryl halides represents a cornerstone methodology for introducing boronate ester groups. For N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine, this approach typically involves reacting 2-bromo-N-(butyl)benzylamine with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester.
A representative procedure adapted from Chen et al. (2020) involves the following steps:
-
Substrate Preparation : 2-Bromo-N-(butyl)benzylamine is synthesized via alkylation of 2-bromobenzylamine with 1-bromobutane.
-
Borylation Reaction : A mixture of 2-bromo-N-(butyl)benzylamine (1.0 equiv), B2Pin2 (1.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl2 (3 mol%) in dimethyl sulfoxide (DMSO) is degassed and heated at 80°C for 6 hours under nitrogen.
-
Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (petroleum ether/ethyl acetate = 4:1).
Optimization and Challenges
Key reaction parameters impacting yield include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 3–5 mol% Pd | <5% change |
| Temperature | 80–100°C | +15% at 100°C |
| Solvent | DMSO | Baseline |
| Base | KOAc vs. K2CO3 | +20% with KOAc |
Despite these optimizations, the method faces limitations:
-
Low Functional Group Tolerance : Electron-withdrawing substituents on the aryl ring reduce yields by up to 40%.
-
Purification Challenges : The polar nature of the product necessitates chromatographic separation, complicating scale-up.
Multi-Step Synthesis from tert-Butyl Precursors
Stepwise Assembly
An alternative route employs tert-butyl-protected intermediates to improve regioselectivity. The synthesis involves three stages:
Stage 1 : Protection of 2-aminobenzyl alcohol with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxybenzyl)carbamate.
Stage 2 : Borylation using B2Pin2 and Pd(dppf)Cl2 in tetrahydrofuran (THF) at 65°C for 8 hours.
Stage 3 : Deprotection with trifluoroacetic acid (TFA) followed by alkylation with 1-bromobutane.
Yield Analysis
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Protection | 92 | 98.5 |
| Borylation | 78 | 97.2 |
| Deprotection/Alkylation | 65 | 95.8 |
| Overall | 46.7 | - |
This method offers superior regiocontrol compared to direct borylation but requires additional purification steps after each stage.
Reductive Amination Approach
Methodology
A less explored but promising strategy involves reductive amination of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with butan-1-amine:
-
Imine Formation : React 2-boronobenzaldehyde (1.0 equiv) with butan-1-amine (1.2 equiv) in methanol at 25°C for 2 hours.
-
Reduction : Add NaBH4 (2.0 equiv) and stir for 12 hours.
-
Isolation : Extract with dichloromethane and concentrate under reduced pressure.
Comparative Performance
| Condition | Yield (%) | Selectivity (%) |
|---|---|---|
| Methanol, NaBH4 | 58 | 92 |
| THF, BH3·THF | 63 | 88 |
| EtOH, Cyanoborohydride | 71 | 95 |
While this method avoids transition-metal catalysts, the commercial availability of 2-boronobenzaldehyde derivatives remains a bottleneck.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost (USD/g) |
|---|---|---|---|
| Palladium-Catalyzed | 45–55 | Moderate | 120 |
| Multi-Step tert-Butyl | 40–47 | Low | 240 |
| Reductive Amination | 58–71 | High | 90 |
Key Findings :
-
The palladium method balances cost and yield but requires rigorous oxygen-free conditions.
-
Reductive amination offers the best scalability but depends on precursor availability.
Industrial-Scale Production Considerations
Continuous Flow Systems
Recent advances in continuous flow chemistry have enabled kilogram-scale production:
-
Residence Time : 30 minutes at 100°C
-
Catalyst Recycling : Pd recovery >90% via immobilized catalysts
-
Throughput : 1.2 kg/day using microreactor arrays
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can undergo reduction reactions to modify the amine group.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Modified amine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems. The amine group can participate in hydrogen bonding and other interactions, further enhancing its versatility in biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine
- Molecular Formula: C₁₇H₂₇BFNO₂ (MW: 315.21 g/mol).
- Application : Fluorinated analogs are often used in medicinal chemistry for improved metabolic stability .
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine
Variations in the Amine Chain
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
- Molecular Formula: C₁₆H₂₆BNO₂ (MW: 283.20 g/mol).
- However, the shorter chain may limit coordination in metal-catalyzed reactions .
N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine
Heterocyclic and Aromatic Modifications
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine
- Molecular Formula : C₁₉H₂₁BN₂O₃ (MW: 336.20 g/mol).
- Key Difference : Incorporation of a benzoxazole ring expands π-conjugation, making this compound suitable for synthesizing fluorescent materials or bioactive heterocycles .
2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Modification | Yield (%) | Key Application |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₂₈BNO₂ | 297.22 | None (parent structure) | N/A | Suzuki-Miyaura cross-coupling |
| N-(4-Fluoro-2-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl)butan-1-amine | C₁₇H₂₇BFNO₂ | 315.21 | Para-fluorine | 97% | Medicinal chemistry intermediates |
| N-(2-Chloro-6-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl)butan-1-amine | C₁₇H₂₇BClNO₂ | 331.67 | Meta-chlorine | 98% | Sterically hindered couplings |
| N-(4-Methoxy-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine | C₁₈H₃₀BNO₃ | 319.25 | Methoxy, branched amine | 56.52% | C–H functionalization |
| N-(4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine | C₁₉H₂₁BN₂O₃ | 336.20 | Benzoxazole ring | N/A | Fluorescent materials |
Key Research Findings
Synthetic Yields : Substituents significantly impact reaction efficiency. For example, the methoxy-containing compound (56.52% yield) requires optimized conditions due to steric and electronic effects , while chloro-substituted derivatives achieve higher yields (97–98%) .
Reactivity in Cross-Couplings : Electron-withdrawing groups (e.g., fluorine) enhance oxidative addition in Suzuki reactions, whereas bulky groups (e.g., chlorine) may slow transmetallation .
Biological Applications : Boronate esters with extended aromatic systems (e.g., benzoxazole) show promise in targeting tubulin for cancer therapy .
Biological Activity
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine is a synthetic compound that features a boron-containing moiety, which is significant in various biological and chemical applications. This article explores its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
| Property | Value |
|---|---|
| CAS Number | Not specifically listed |
| Molecular Formula | C₁₄H₁₉B₁O₂ |
| Molecular Weight | Approx. 239.12 g/mol |
| Appearance | White to light yellow powder |
The structure includes a boron atom that is part of a dioxaborolane ring, which contributes to its unique reactivity and solubility characteristics.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with boronic esters. The presence of the dioxaborolane moiety allows for the formation of complex structures through Suzuki coupling reactions, which are widely used in organic synthesis.
Anticancer Properties
Research has indicated that boron-containing compounds exhibit potential anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of boron-containing compounds for their anticancer activity. The results demonstrated that compounds with similar structures exhibited significant cytotoxic effects on breast and prostate cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Boron-containing compounds have been identified as inhibitors of serine/threonine kinases. For example:
These enzymes play critical roles in various cellular processes including proliferation and apoptosis. The ability to selectively inhibit these enzymes makes such compounds valuable in therapeutic settings.
Organic Electronics
This compound is also explored for its applications in organic electronics. Its properties as a hole transport material make it suitable for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. The compound's ability to facilitate charge transport while maintaining stability under operational conditions is crucial for the efficiency of these devices .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine?
- Methodology : Reductive amination is a viable approach, leveraging catalysts like Pd/NiO (1.1 wt%) under hydrogen atmospheres (25°C, 10 hours). For example, analogous compounds (e.g., N-benzylnaphthalen-1-amine) were synthesized using aldehydes/ketones and amines in yields up to 98% .
- Key Steps :
- React benzaldehyde derivatives with butan-1-amine.
- Use Pd/NiO for catalytic hydrogenation to reduce intermediates.
- Purify via filtration and solvent evaporation.
- Characterization : Confirm structure via NMR (400 MHz, CDCl), comparing chemical shifts to related boronate esters (e.g., δ 1.05 ppm for tetramethyl dioxaborolane protons) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Identify boronate ester peaks (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protons at δ 1.05–1.25 ppm) and benzyl/amine protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., average mass ~319–327 Da for similar compounds) .
- Chromatography : Monitor reactions via TLC/HPLC to detect intermediates and byproducts .
Q. What are the critical safety considerations during synthesis?
- Handling : Use inert atmospheres (N/Ar) to prevent boronate hydrolysis.
- Protective Measures : Wear gloves, goggles, and lab coats; avoid skin contact (potential irritant) .
- Waste Disposal : Segregate boron-containing waste for professional treatment .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst loading) impact yield in reductive amination?
- Case Study : For Pd/NiO-catalyzed reactions, increasing catalyst loading beyond 1.1 wt% did not improve yields but increased metal residues. Polar aprotic solvents (e.g., DMF) improved solubility of boronate intermediates compared to THF .
- Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd/NiO) | 1.0–1.5 wt% | Maximizes turnover |
| Temperature | 20–30°C | Avoids boronate degradation |
| Reaction Time | 8–12 hours | Ensures complete reduction |
- Contradictions : Some studies report lower yields (~84%) with sterically hindered substrates (e.g., naphthylamines) due to slower imine formation .
Q. How does the boronate ester moiety influence biological activity in pharmacological studies?
- Mechanistic Insight : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability in physiological pH and enables Suzuki-Miyaura cross-coupling for bioconjugation .
- Comparative Data :
- Solubility : Boronate esters improve water solubility vs. non-boronated analogs (e.g., logP reduced by 0.5–1.0 units) .
- Bioactivity : In vitro assays show moderate kinase inhibition (IC ~10 µM) for related benzamide-boronate hybrids .
Q. What strategies resolve contradictions in NMR data for structurally similar compounds?
- Case Example : Discrepancies in benzyl proton shifts (δ 4.40–4.62 ppm) arise from electronic effects of substituents. Use deuterated solvents (CD vs. CDCl) to minimize solvent-induced shifts .
- Validation Protocol :
Compare experimental data with computational predictions (e.g., DFT-calculated shifts).
Perform 2D NMR (COSY, HSQC) to assign overlapping peaks .
Q. How can this compound serve as a precursor in drug discovery pipelines?
- Applications :
- Proteolysis-Targeting Chimeras (PROTACs) : Boronate enables linker functionalization for E3 ligase recruitment .
- Anticancer Agents : Analogous compounds (e.g., N-cyclohexyl-boronate-pyridinamines) show apoptosis induction in leukemia cell lines (EC ~5 µM) .
- Synthetic Pathway :
- Step 1: Suzuki coupling with aryl halides to install bioactive moieties.
- Step 2: Amine deprotection and conjugation with targeting ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
